molecular formula C15H16N2O4 B2489714 [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797878-28-4

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2489714
CAS No.: 1797878-28-4
M. Wt: 288.303
InChI Key: XQIAPTPRTYIDII-UHFFFAOYSA-N
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Description

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic compound that features both oxazole and phenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by the introduction of the carbamoyl and phenyl acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{(2R,3R)-2-({(3,5-Dimethyl-1,2-oxazol-4-yl)carbamoylamino}methyl)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}cyclohexanecarboxamide
  • Methyl [(2S,4aR,12aR)-8-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoyl]amino}-5-methyl-6-oxo-2,3,4,4a,5,6,12,12a-octahydropyrano[2,3-c][1,5]benzoxazocin-2-yl]acetate

Uniqueness

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIAPTPRTYIDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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